molecular formula C20H19BrO5 B11076499 2-(2-Bromo-4,5-dimethoxyphenyl)-6,7-dimethoxy-1-naphthol

2-(2-Bromo-4,5-dimethoxyphenyl)-6,7-dimethoxy-1-naphthol

Cat. No.: B11076499
M. Wt: 419.3 g/mol
InChI Key: NACIHWZXEUIYKU-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,5-dimethoxyphenyl)-6,7-dimethoxy-1-naphthol is a complex organic compound characterized by the presence of bromine and multiple methoxy groups attached to a naphthol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)-6,7-dimethoxy-1-naphthol typically involves the bromination of a dimethoxyphenyl precursor followed by coupling with a naphthol derivative. The reaction conditions often require the use of strong acids or bases to facilitate the bromination and coupling reactions. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,5-dimethoxyphenyl)-6,7-dimethoxy-1-naphthol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of de-brominated or de-methoxylated products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(2-Bromo-4,5-dimethoxyphenyl)-6,7-dimethoxy-1-naphthol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)-6,7-dimethoxy-1-naphthol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing and can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H19BrO5

Molecular Weight

419.3 g/mol

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol

InChI

InChI=1S/C20H19BrO5/c1-23-16-7-11-5-6-12(20(22)13(11)8-17(16)24-2)14-9-18(25-3)19(26-4)10-15(14)21/h5-10,22H,1-4H3

InChI Key

NACIHWZXEUIYKU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=C2O)C3=CC(=C(C=C3Br)OC)OC)OC

Origin of Product

United States

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